molecular formula C16H16N4O4S B3019286 N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide CAS No. 868978-86-3

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide

Cat. No. B3019286
CAS RN: 868978-86-3
M. Wt: 360.39
InChI Key: RIBZPBLAPCXUCZ-UHFFFAOYSA-N
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Description

The compound "N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide" is a derivative of benzimidazole and imidazopyridine, which are heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential reactivity that could be exploited in various chemical transformations.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole involves a nucleophilic substitution with pyridine and uses glycolic acid for the cyclisation step to avoid by-products . Another related synthesis involves the condensation of diamines and aldehydes in nitrobenzene to prepare substituted benzimidazoles and imidazolo[4,5-b]pyridines . These methods could potentially be adapted to synthesize the compound by modifying the starting materials and reaction conditions to incorporate the 7-methylimidazo[1,2-a]pyridin-2-yl moiety and the 4-nitrobenzenesulfonamide group.

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by X-ray crystallography. For example, the benzimidazole ring system can be essentially planar, and the dihedral angle between this ring and the attached nitrobenzene ring can vary, influencing the overall conformation of the molecule . The presence of a pyridinyl group and a sulfonamide group in the compound of interest would likely result in specific conformational preferences due to intramolecular interactions, such as hydrogen bonding and steric effects, which could be elucidated through detailed structural analysis .

Chemical Reactions Analysis

The reactivity of benzimidazole derivatives can be quite diverse. For instance, the presence of a nitro group can facilitate electrophilic substitution reactions, while the sulfonamide group can participate in nucleophilic substitution reactions . The compound may also undergo reactions typical of imidazopyridines, such as alkylation or arylation at the nitrogen atoms, or oxidation and reduction reactions involving the nitro group. The specific reactivity patterns would need to be explored experimentally.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The planarity of the benzimidazole ring system and the presence of the nitro group could affect the compound's absorption spectra, making it potentially useful as a fluorochrome analog . Intermolecular interactions, such as hydrogen bonding and π-π stacking, could influence the compound's solubility, melting point, and crystal packing . The presence of the sulfonamide group could also confer certain solubility characteristics in different solvents, which would be important for its application in chemical synthesis or as a ligand in metal coordination complexes .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridines can vary depending on their specific bioactivity. For example, some imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

properties

IUPAC Name

N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-12-7-9-19-11-13(18-16(19)10-12)6-8-17-25(23,24)15-4-2-14(3-5-15)20(21)22/h2-5,7,9-11,17H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBZPBLAPCXUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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